molecular formula C9H8BrClO2 B1592404 Methyl 2-(bromomethyl)-6-chlorobenzoate CAS No. 482578-63-2

Methyl 2-(bromomethyl)-6-chlorobenzoate

Cat. No.: B1592404
CAS No.: 482578-63-2
M. Wt: 263.51 g/mol
InChI Key: NJTSSAZFZFNFPO-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Processes and Intermediate Uses

Methyl 2-(bromomethyl)-6-chlorobenzoate (M2BM6CB) serves as a significant intermediate in various chemical syntheses. For instance, Hickey et al. (2005) described its scalable process for pilot plant synthesis, emphasizing the criticality of temperature control for successful synthesis through esterification and o-lithiation/carboxylation approaches (Hickey et al., 2005). This compound's role as a precursor in the synthesis of complex molecules is highlighted by Pridgen et al. (1998), who utilized a phase transfer catalyzed bromoethylation process to create angiotension II antagonist, SK&F 106686 (Pridgen et al., 1998).

Chemical Transformations and Derivatives

M2BM6CB's versatility is evident in its ability to undergo various chemical transformations. Sachdev et al. (1961) synthesized methylene thiopegans from derivatives of M2BM6CB, demonstrating its applicability in producing therapeutically significant compounds (Sachdev et al., 1961). Moreover, Xu and He (2010) explored an environmentally benign synthesis method using 2-bromo-6-methoxynaphthalene, an important intermediate in non-steroidal anti-inflammatory agent production (Wei-Ming Xu & Hong-Qiang He, 2010).

Analytical Applications

In the analytical domain, Gaddam et al. (2020) developed an HPLC method for detecting genotoxic impurities in lenalidomide, where M2BM6CB was one of the impurities assessed. This study reflects the compound's significance in analytical chemistry for quality control and safety assessment (Gaddam et al., 2020).

Molecular Structure and Conformation Studies

Investigations into the molecular structure of derivatives of M2BM6CB, such as by Takashima et al. (1999), provide insights into the conformational dynamics of these compounds. Their study on methyl 3-chlorobenzoate helped understand the molecular conformations critical for various chemical reactions (Takashima et al., 1999).

Properties

IUPAC Name

methyl 2-(bromomethyl)-6-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTSSAZFZFNFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629094
Record name Methyl 2-(bromomethyl)-6-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482578-63-2
Record name Methyl 2-(bromomethyl)-6-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-chloro-6-methylbenzoate (3.0 g, 16.2 mmol), N-bromosuccinimide (3.0 g, 17.0 mmol), and benzoyl peroxide (catalytic) in anhydrous carbon tetrachloride (50 mL) was stirred at reflux overnight. Dichloromethane (50 mL) was added after cooling to room temperature. The mixture was extracted with 1 N NaOH (2×100 mL). The organic layer was recovered, dried over MgSO4, filtered, and evaporated, and the residue was dried in vacuo, affording methyl 2-(bromomethyl)-6-chlorobenzoate (4.06 g, 95% yield), which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
50 mL
Type
solvent
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Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-6-methyl-benzoic acid methyl ester (1.84 g, 10 mmol), N-bromosuccinamide (1.95 g, 11 mmol), and benzoyl peroxide (0.056 g, 0.21 mmol) in carbon tetrachloride (20 mL) was heated at reflux until the starting materials were mostly consumed. Workup afforded 2-bromomethyl-6-chloro-benzoic acid methyl ester. The material was used without further purification.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.056 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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